molecular formula C7H6ClNO B3210562 3-Amino-2-chlorobenzaldehyde CAS No. 1071927-94-0

3-Amino-2-chlorobenzaldehyde

Cat. No.: B3210562
CAS No.: 1071927-94-0
M. Wt: 155.58 g/mol
InChI Key: DDHJFVBHCHVRRS-UHFFFAOYSA-N
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Description

Significance of Substituted Benzaldehydes as Polyfunctional Intermediates

Substituted benzaldehydes, such as 3-amino-2-chlorobenzaldehyde, are highly important as polyfunctional intermediates in organic synthesis. rug.nlresearchgate.net Their aldehyde group is particularly reactive, readily participating in a variety of chemical transformations. rug.nlresearchgate.net This high reactivity allows for the construction of diverse molecular frameworks, which is crucial for developing new pharmaceuticals, materials, and agrochemicals. rug.nlresearchgate.net

The presence of multiple functional groups on the benzaldehyde (B42025) ring allows for sequential and selective reactions, providing a strategic advantage in the design of complex synthetic pathways. rug.nlresearchgate.net For instance, the aldehyde can be protected while another part of the molecule is modified, and then deprotected for subsequent reactions. rug.nlresearchgate.net This level of control is essential for the efficient synthesis of highly functionalized molecules. rug.nlresearchgate.net

Research Context of this compound in Advanced Synthesis

In the context of advanced synthesis, this compound serves as a key starting material for a range of complex organic molecules. Its trifunctional nature—possessing amino, chloro, and aldehyde groups—offers multiple points for chemical modification. This allows chemists to introduce a variety of substituents and build intricate molecular architectures.

The reactivity of the aldehyde group can be harnessed for condensation reactions, while the amino group can be acylated, alkylated, or used in the formation of heterocyclic rings. The chlorine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, further expanding the synthetic possibilities.

Overview of Key Research Areas and Challenges for this compound

The primary research areas involving this compound focus on its application as a precursor for the synthesis of biologically active compounds and functional materials. For example, it is a building block for certain quinoline (B57606) derivatives which may have applications as kinase inhibitors. Additionally, it can be used to create Schiff base ligands that can act as catalysts in asymmetric organic reactions.

A significant challenge in working with this compound and other substituted benzaldehydes is managing the reactivity of the aldehyde group to prevent unwanted side reactions. rug.nlresearchgate.net Researchers often employ protecting group strategies to temporarily mask the aldehyde functionality while other transformations are carried out. rug.nlresearchgate.net Developing efficient and "green" synthetic methods that minimize waste and the use of toxic reagents is an ongoing area of research. rug.nl

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-chlorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHJFVBHCHVRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Design for 3 Amino 2 Chlorobenzaldehyde

Direct Amination Approaches for 3-Amino-2-chlorobenzaldehyde

The direct introduction of an amino group onto the 2-chlorobenzaldehyde (B119727) backbone to yield the 3-amino isomer is a synthetically challenging endeavor. Such a transformation would require a regioselective C-H amination at the C3 position, a reaction that must overcome inherent electronic and steric hurdles.

Amination of 2-Chlorobenzaldehyde: Reaction Conditions and Catalytic Influence

Direct amination of 2-chlorobenzaldehyde at the C3 position is not a commonly reported or high-yielding transformation. The primary challenge lies in achieving the correct regioselectivity. The chlorine atom at C2 and the aldehyde group are both electron-withdrawing and typically direct incoming nucleophiles or electrophiles to other positions on the aromatic ring. Standard nucleophilic aromatic substitution (SNAr) is unlikely, as it would replace the existing chloro group.

Modern methods for C-H amination often rely on transition-metal catalysis, for instance, using rhodium or palladium. These reactions typically require a directing group to guide the catalyst to the desired C-H bond. In 2-chlorobenzaldehyde, the aldehyde group could potentially act as a directing group, but this often favors amination at the ortho position (C3). However, the presence of the adjacent chlorine atom at C2 creates significant steric hindrance, making this approach difficult. Recent research has focused on visible-light-induced direct C(sp²)–H amination of aryl aldehyde-derived hydrazones, which represents a potential, though not yet specifically demonstrated, avenue for this type of transformation. researchgate.net

Optimization of Reaction Parameters for Yield and Selectivity

Given the difficulty of the direct amination route, there is limited literature available on the optimization of reaction parameters for this specific transformation. For related C-H amination reactions, key parameters for optimization typically include the choice of catalyst (e.g., Rh, Pd, Ir complexes), the nitrogen source (e.g., azides, N-acyloxyphthalimides), solvent, temperature, and reaction time. researchgate.net Achieving selectivity for the C3 position of 2-chlorobenzaldehyde would require a highly specialized catalytic system designed to overcome the steric and electronic biases of the substrate.

Indirect Synthetic Pathways to this compound

Due to the challenges of direct amination, indirect methods are the most prevalent and reliable strategies for synthesizing this compound. These multi-step pathways involve creating a precursor molecule with the correct substitution pattern and then converting a functional group into the desired amine.

Reductive Transformations of Nitro-substituted Precursors

The most common and strategically sound approach to synthesizing this compound is through the reduction of a nitro-substituted precursor, specifically 2-chloro-3-nitrobenzaldehyde (B1590521) . google.comchemsrc.com This method involves two main stages: the synthesis of the nitro-precursor and its subsequent reduction.

The synthesis of 2-chloro-3-nitrobenzaldehyde itself can be challenging as the nitration of 2-chlorobenzaldehyde tends to produce a mixture of isomers. google.com However, once the pure 2-chloro-3-nitrobenzaldehyde is obtained, the reduction of the nitro group to an amino group is a well-established and high-yielding transformation. A variety of reducing agents can be employed for this purpose, with the choice often depending on factors like cost, scale, and functional group tolerance. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or chemical reduction using metals in acidic media (e.g., SnCl₂, Fe, Zn in HCl). rsc.org Enzymatic reductions have also been explored for similar compounds, offering high chemoselectivity under mild conditions. nih.gov

Below is a table summarizing typical reagents used for the reduction of aromatic nitro groups.

Reducing Agent Typical Solvent(s) Conditions Notes
H₂ / Pd-C Ethanol (B145695), Methanol, Ethyl AcetateRoom Temperature, 1-4 atm H₂Highly efficient and clean, but requires specialized hydrogenation equipment.
Tin(II) Chloride (SnCl₂) Concentrated HCl, Ethanol0°C to RefluxA classic and reliable method for nitro group reduction.
Iron (Fe) Acetic Acid, Ethanol/Water, HClRefluxInexpensive and effective, often used in industrial-scale synthesis.
Sodium Dithionite (Na₂S₂O₄) Water/MethanolRoom Temperature to RefluxA mild reducing agent suitable for some substrates.
Sodium Borohydride (NaBH₄) Methanol, Ethanol (with catalyst)Room TemperatureTypically reduces aldehydes/ketones, but can reduce nitro groups with specific catalysts. oxinst.com

Functional Group Interconversions on Chlorinated Benzaldehyde (B42025) Frameworks

One such pathway is the Hofmann rearrangement , which converts a primary amide into a primary amine with one less carbon atom. wikipedia.orgmasterorganicchemistry.comyoutube.com This route would begin with the synthesis of 2-chloro-3-carbamoylbenzaldehyde (or a protected version). Treatment of this amide with a reagent like bromine in sodium hydroxide (B78521) solution would initiate the rearrangement, leading to the formation of an isocyanate intermediate. Subsequent hydrolysis of the isocyanate yields the target this compound. wikipedia.orgmasterorganicchemistry.com

A related transformation is the Curtius rearrangement , which proceeds through a similar isocyanate intermediate but starts from an acyl azide. masterorganicchemistry.com This would involve converting 2-chloro-3-formylbenzoic acid to an acyl chloride, then to an acyl azide, which upon heating, rearranges to the isocyanate and is subsequently hydrolyzed.

A third functional group interconversion strategy involves the oxidation of a benzylic alcohol. In this approach, (3-amino-2-chlorophenyl)methanol would be synthesized first. The final step would be the selective oxidation of the alcohol group to an aldehyde using a mild oxidizing agent like manganese dioxide (MnO₂) to yield this compound. chemicalbook.com This method is advantageous as it avoids the harsh conditions sometimes associated with other routes.

Novel Synthetic Strategies for Accessing this compound

The development of novel synthetic methods is driven by the need for greater efficiency, milder reaction conditions, and improved environmental profiles. While specific novel routes for this compound are not extensively documented, advances in related areas suggest potential future strategies.

One area of promise is the use of advanced catalytic systems for C-H functionalization. For example, methods for the regioselective amination of arenes using non-covalent interactions to guide a radical cation to a specific position could one day be applied to this system. nih.gov Such a method could potentially overcome the regioselectivity challenges associated with the direct amination of 2-chlorobenzaldehyde.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can enhance its environmental profile and economic viability.

Key green chemistry considerations for the proposed synthetic route include:

Atom Economy: The reactions should be designed to maximize the incorporation of all materials used in the process into the final product. This can be achieved by choosing reactions that proceed with high selectivity and minimize the formation of byproducts.

Use of Safer Solvents and Reagents: Traditional organic solvents often pose environmental and health risks. The use of greener solvents such as water, supercritical fluids, or ionic liquids is encouraged. For instance, the oxidation of aldehydes to carboxylic acids has been demonstrated in water using hydrogen peroxide as a green oxidant, a principle that could be adapted for certain steps. mdpi.com Similarly, the use of less toxic reducing agents for the nitro group reduction is a key consideration.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. The use of catalysts can often facilitate reactions under milder conditions.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can often be recycled and reused. For example, the direct synthesis of p-methyl benzaldehyde from acetaldehyde (B116499) has been reported using an organic amine catalyst, highlighting the potential for catalytic routes in aldehyde synthesis. nih.gov Supported gold nanoparticles have also been shown to be effective catalysts for the green synthesis of benzaldehyde from benzyl (B1604629) alcohol. qualitas1998.net

Waste Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. This principle is closely linked to atom economy and the use of catalytic reactions.

The table below summarizes the application of green chemistry principles to the proposed synthesis of this compound.

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention Designing the synthetic route to minimize byproduct formation.
Atom Economy Utilizing reactions with high conversion and selectivity.
Less Hazardous Chemical Syntheses Employing safer solvents and less toxic reagents, avoiding hazardous materials like heavy metal oxidants.
Designing Safer Chemicals The target molecule itself is a building block for other compounds.
Safer Solvents and Auxiliaries Exploring the use of water or other green solvents in reaction and purification steps.
Design for Energy Efficiency Optimizing reactions to proceed at lower temperatures and pressures, potentially through catalysis.
Use of Renewable Feedstocks While starting from petrochemicals, future routes could explore bio-based feedstocks.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps in the synthetic sequence.
Catalysis Employing catalysts for oxidation and reduction steps to improve efficiency and reduce waste.
Design for Degradation Not directly applicable to the synthesis itself, but to the lifecycle of the final products.
Real-time analysis for Pollution Prevention Implementing in-process monitoring to control reaction conditions and prevent runaway reactions or byproduct formation.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the risk of explosions, fires, and chemical releases.

Multicomponent Reaction Methodologies for Building Blocks

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that contains all or most of the atoms of the starting materials. organic-chemistry.org These reactions are highly convergent and atom-economical, aligning well with the principles of green chemistry. Aldehydes and amines are common components in many MCRs, making this compound a potentially valuable building block for the synthesis of diverse and complex molecular scaffolds. nih.govproquest.com

The presence of both an amino and an aldehyde group in this compound allows it to participate in a variety of MCRs. For instance, it could be a key component in reactions such as the Ugi, Passerini, Biginelli, or Hantzsch reactions, leading to the formation of peptidomimetics, dihydropyrimidines, or dihydropyridines, respectively. nih.gov The chloro substituent on the aromatic ring can also serve as a handle for further functionalization through cross-coupling reactions, expanding the chemical space accessible from this building block.

The following table illustrates the potential of this compound in various multicomponent reactions.

Multicomponent ReactionPotential Reactants with this compoundResulting Scaffold
Ugi Reaction Isocyanide, Carboxylic Acidα-Acylamino Amide
Passerini Reaction Isocyanide, Carboxylic Acidα-Acyloxy Carboxamide
Biginelli Reaction β-Ketoester, Urea/ThioureaDihydropyrimidinone/-thione
Hantzsch Dihydropyridine Synthesis Two equivalents of a β-Ketoester, Ammonia sourceDihydropyridine
Kabachnik-Fields Reaction Phosphite, another Amineα-Aminophosphonate

The utility of aminobenzaldehydes in MCRs has been demonstrated in the synthesis of various heterocyclic compounds. For example, the reaction of aldehydes, amines, and oxalacetate (B90230) analogues leads to the formation of highly substituted pyrrole (B145914) derivatives. nih.gov The unique substitution pattern of this compound could lead to novel derivatives with interesting biological or material properties.

Chemical Reactivity and Mechanistic Investigations of 3 Amino 2 Chlorobenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (–CHO) is a key site of reactivity in 3-amino-2-chlorobenzaldehyde, readily undergoing nucleophilic addition and condensation reactions.

Nucleophilic Addition Reactions: Scope and Stereochemical Considerations

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. savemyexams.com This fundamental reactivity allows for the formation of a variety of addition products.

Nucleophilic addition to an aldehyde involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This is followed by protonation of the resulting alkoxide to yield an alcohol. The reaction can be catalyzed by either acid or base. In base-catalyzed reactions, a strong nucleophile attacks the carbonyl carbon directly. libretexts.org In acid-catalyzed reactions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.org

Common nucleophiles that react with aldehydes include:

Cyanide ion (CN⁻) : Leads to the formation of cyanohydrins. savemyexams.comlibretexts.org

Grignard reagents (RMgX) and Organolithium reagents (RLi) : Result in the formation of secondary alcohols.

Hydride reagents (e.g., NaBH₄, LiAlH₄) : Reduce the aldehyde to a primary alcohol.

Water (H₂O) : Forms hydrates (gem-diols).

Alcohols (ROH) : Form hemiacetals and acetals. libretexts.org

Amines (RNH₂) : Lead to the formation of imines (Schiff bases).

The stereochemical outcome of nucleophilic addition to a chiral aldehyde, or the creation of a new stereocenter, is an important consideration. In the case of this compound, which is achiral, the addition of a nucleophile to the prochiral carbonyl carbon can lead to the formation of a racemic mixture of enantiomers if a new stereocenter is created. However, if the reaction is carried out in the presence of a chiral catalyst or with a chiral nucleophile, stereoselective synthesis can be achieved, favoring the formation of one stereoisomer over the other. For instance, the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) can be catalyzed by chiral aminodiols. nih.gov

Condensation Reactions: Formation of Imine and Schiff Base Derivatives

A significant class of reactions for this compound involves condensation with primary amines to form imines, also known as Schiff bases. orgoreview.comlibretexts.orgyoutube.com These reactions are characterized by the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule. orgoreview.comlibretexts.org

Schiff bases derived from substituted benzaldehydes, including those with chloro- and amino-substituents, are widely synthesized and investigated for their diverse applications. nih.govnih.govwiserpub.com For example, a Schiff base has been synthesized from 2-chlorobenzaldehyde (B119727) and 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine. nih.govacs.org

The general reaction for imine formation is as follows: RCHO + R'NH₂ ⇌ RCH=NR' + H₂O

Reactant 1Reactant 2Product Type
Aldehyde (e.g., this compound)Primary AmineImine (Schiff Base)
KetonePrimary AmineImine (Schiff Base)
Aldehyde/KetoneSecondary AmineEnamine

Imine Formation: The formation of an imine is a reversible, acid-catalyzed process that proceeds through a two-stage mechanism. orgoreview.comlibretexts.orglibretexts.org

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a neutral tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org

Dehydration: The carbinolamine is then protonated on the oxygen by an acid catalyst, converting the hydroxyl group into a good leaving group (water). orgoreview.comlibretexts.org Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the imine. orgoreview.comlibretexts.org

Imine Hydrolysis: The reverse reaction, the hydrolysis of an imine back to an aldehyde and a primary amine, is also acid-catalyzed and proceeds by the reverse mechanism of imine formation. masterorganicchemistry.commasterorganicchemistry.comnews-medical.netyoutube.com The process begins with the protonation of the imine nitrogen, making the carbon more susceptible to nucleophilic attack by water. masterorganicchemistry.com

The rate of imine formation is highly dependent on the pH of the reaction medium. libretexts.orglumenlearning.com The reaction is generally fastest at a slightly acidic pH (around 4-5). libretexts.orgmasterorganicchemistry.comlumenlearning.com

At low pH (high acid concentration): The amine nucleophile is protonated, rendering it non-nucleophilic and inhibiting the initial addition step. libretexts.org

At high pH (low acid concentration): There is insufficient acid to catalyze the dehydration of the carbinolamine intermediate, slowing down the reaction. lumenlearning.comlibretexts.org

Various catalysts can be employed to promote imine formation, including:

Acid catalysts: Such as p-toluenesulfonic acid or mineral acids, are commonly used. youtube.com

Natural acid catalysts: Lemon juice has been used as a natural acid catalyst for the synthesis of a Schiff base from 2-chlorobenzaldehyde. nih.govacs.org

Metal catalysts: Various metal-based catalysts, including those of Ru, Au, V, Cu, Mn, Co, and Pd, have been reported for imine synthesis. researchgate.net

Organocatalysts: Pyrrolidine has been shown to be an effective organocatalyst for the synthesis of aldimines. organic-chemistry.org

Reactivity of the Primary Amino Group

The primary amino group (–NH₂) in this compound is a key nucleophilic center and can participate in a variety of chemical transformations.

Nucleophilic Reactivity and Amine-Based Transformations

The lone pair of electrons on the nitrogen atom of the primary amino group makes it nucleophilic. libretexts.org The nucleophilicity of amines allows them to react with a wide range of electrophiles. uni-muenchen.de

In the context of this compound, the amino group can undergo reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate can then be used in various subsequent reactions, such as the Sandmeyer reaction.

The reactivity of the amino group can be influenced by the electronic effects of the other substituents on the benzene (B151609) ring. The electron-withdrawing chloro group and aldehyde group may decrease the nucleophilicity of the amino group to some extent.

Reactions with Carbonyl Compounds for Imine/Schiff Base Formation

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is a cornerstone of organic synthesis, providing a pathway to a diverse range of compounds with applications in medicinal chemistry and materials science. The general mechanism for Schiff base formation is a reversible, acid-catalyzed process that proceeds in a few key steps.

While specific studies on this compound are not extensively detailed in the literature, the synthesis of Schiff bases from analogous compounds provides insight into the expected reactivity. For instance, the condensation of various aromatic aldehydes with aminothiazole derivatives has been shown to proceed efficiently. asianpubs.org Similarly, studies on the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with substituted benzaldehydes have demonstrated the influence of solvent polarity and electronic effects of substituents on the reaction yield and the stability of hemiaminal intermediates. mdpi.com In these reactions, a higher yield of the hemiaminal, the precursor to the Schiff base, is often observed in apolar aprotic solvents. mdpi.com

The general reaction conditions for forming Schiff bases from aromatic aldehydes typically involve reacting the aldehyde with a primary amine in a suitable solvent, such as ethanol (B145695) or methanol, often with catalytic amounts of an acid like acetic acid or sulfuric acid. nih.gov The reactions can be run at room temperature or with heating, and the progress is often monitored by thin-layer chromatography. nih.govorganicchemistrytutor.com

Table 1: Representative Conditions for Schiff Base Formation with Aromatic Aldehydes

Aldehyde ReactantAmine ReactantCatalystSolventTemperatureReaction TimeReference
Substituted aromatic aldehyde4H-4-amino-3-mercapto-5-benzyl-1,2,4-triazoleConc. H₂SO₄Absolute EtOH0–5 °C then RT4 hours nih.gov
2-chloro-8-methylquinoline-4-carbaldehyde2-amino benzo[d]thiazoleMo-Al₂O₃/p-TSAMethanolRoom Temperature4 hours
2-nitrobenzaldehyde4-amino-3,5-dimethyl-1,2,4-triazoleNoneVariousVaried- mdpi.com

Reactivity of the Chlorine Substituent

The chlorine atom on the aromatic ring of this compound is a key functional group that can participate in a variety of substitution and cross-coupling reactions, significantly enhancing the synthetic utility of the molecule.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the chlorine substituent of this compound, particularly with strong nucleophiles. The SNAr mechanism typically proceeds via a two-step addition-elimination sequence. wikipedia.orgmasterorganicchemistry.com In the first step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this intermediate. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

The rate of SNAr reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. masterorganicchemistry.com Electron-withdrawing groups positioned ortho or para to the leaving group can significantly accelerate the reaction by stabilizing the negative charge of the Meisenheimer complex through resonance. wikipedia.orgmasterorganicchemistry.com In this compound, the aldehyde group (-CHO) is an electron-withdrawing group. Although it is positioned meta to the chlorine atom, its inductive effect can still contribute to the electrophilicity of the aromatic ring. The amino group (-NH₂) is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, its position ortho to the chlorine atom could also influence the reaction through steric and electronic effects. The interplay of these groups will ultimately determine the feasibility and outcome of SNAr reactions. Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols. libretexts.org

The chlorine atom of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an aryl halide. libretexts.orgorganic-chemistry.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org A base is required to activate the organoboron reagent. organic-chemistry.org Studies on the Suzuki-Miyaura coupling of 3-amino-2-chloropyridine, a close structural analog of this compound, have shown that these reactions can proceed in high yields with a variety of boronic acids. organic-chemistry.org This suggests that this compound would be a viable substrate for such transformations.

Table 2: Suzuki-Miyaura Coupling of 3-Amino-2-chloropyridine with Arylboronic Acids organic-chemistry.org

Arylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
2-Methoxyphenylboronic acidPd₂(dba)₃ / LigandK₃PO₄Toluene10099
2,6-Dimethylphenylboronic acidPd(OAc)₂ / LigandK₃PO₄Toluene10082
3-Thiopheneboronic acidPd₂(dba)₃ / LigandK₃PO₄Toluene10095

Ligand used was a dialkylbiphenylphosphine.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com The mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to give the substituted alkene product. libretexts.org The reaction typically exhibits a high degree of trans selectivity. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. wikipedia.orglibretexts.org The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. youtube.com This reaction would allow for the further functionalization of the this compound scaffold by introducing a variety of secondary amino groups at the 2-position.

Interplay of Functional Groups: Directed Reactivity and Chemo-selectivity

The chemical behavior of this compound is governed by the interplay of its three functional groups: the amino group, the chlorine atom, and the aldehyde group. This interplay dictates the molecule's reactivity and chemoselectivity in various transformations.

The amino group is electron-donating and can direct electrophilic aromatic substitution to the ortho and para positions. It also acts as a nucleophile and a base. The aldehyde group is electron-withdrawing and a key site for nucleophilic addition reactions. The chlorine atom is an electron-withdrawing group via induction and a leaving group in nucleophilic aromatic substitution and cross-coupling reactions.

A key aspect of the reactivity of this compound is the potential for chemoselective reactions. For instance, in reactions with a reagent that can react with both the amino and aldehyde groups, the reaction conditions can often be tuned to favor one reaction over the other. The relative reactivity of the functional groups can also be influenced by their positions on the aromatic ring. In a related compound, 2-substituted 3-chlorobenzaldehydes, the presence of a substituent at the 2-position has been shown to influence the stability of tautomeric forms, highlighting the subtle electronic and steric effects at play. researchgate.net

In the context of cross-coupling reactions, the amino group can potentially coordinate to the palladium catalyst, which could either inhibit or in some cases, facilitate the reaction. However, the development of specialized ligands has largely overcome these challenges, allowing for efficient coupling of aminated aryl halides. organic-chemistry.org

Kinetic and Thermodynamic Aspects of Key Reactions

The outcome of chemical reactions involving this compound can be understood through the lens of kinetics and thermodynamics.

For palladium-catalyzed cross-coupling reactions, the rate-determining step can vary depending on the specific reaction (Suzuki, Heck, etc.) and the nature of the substrates and catalyst system. For example, in some Suzuki-Miyaura couplings, the transmetalation step can be rate-limiting, while in others, it may be the oxidative addition or reductive elimination. Understanding these kinetic aspects is crucial for optimizing reaction conditions to achieve high yields and selectivity.

Derivatization Strategies and Synthetic Utility of 3 Amino 2 Chlorobenzaldehyde

Synthesis of Heterocyclic Compounds Utilizing 3-Amino-2-chlorobenzaldehyde (or related chlorobenzaldehydes as analogous examples)

The presence of reactive aldehyde and amino functionalities, along with the activating/directing effects of the chloro substituent, makes this compound a valuable precursor for heterocyclic synthesis. Multicomponent reactions (MCRs) are frequently employed, offering an efficient pathway to complex molecular architectures in a single step.

Pyrano[2,3-c]pyrazole Derivatives

Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities. The synthesis of these scaffolds often involves a one-pot, four-component reaction. While direct examples using this compound are specific, the general and highly adaptable nature of this reaction readily accommodates a wide range of substituted aromatic aldehydes, including chlorobenzaldehydes.

The typical reaction involves the condensation of an aromatic aldehyde, malononitrile (B47326), hydrazine (B178648) hydrate, and a β-ketoester such as ethyl acetoacetate. nih.govresearchgate.net Various catalysts and conditions have been developed to promote this transformation, including microwave irradiation, the use of recyclable nano-SiO₂ catalysts, and the application of DABCO (1,4-diazabicyclo[2.2.2]octane) in aqueous media. nih.govresearchgate.netarkat-usa.org For instance, one approach utilizes l-tyrosine (B559521) as a catalyst in an eco-friendly water–ethanol (B145695) solvent system under microwave irradiation to facilitate the four-component condensation. nih.gov Another method employs ultrasonic irradiation in water without a catalyst, highlighting the push towards greener synthetic protocols. nih.gov These methods provide high yields and operational simplicity for accessing dihydropyrano[2,3-c]pyrazole derivatives. researchgate.net

Table 1: Synthesis of Pyrano[2,3-c]pyrazole Derivatives via Multicomponent Reactions

Reactants Catalyst/Conditions Product Type Reference
Aromatic Aldehydes, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate l-tyrosine, Microwave, H₂O–ethanol Pyrano[2,3-c]pyrazole derivatives nih.gov
Aromatic Aldehydes, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate DABCO, Aqueous medium Dihydropyrano[2,3-c]pyrazole derivatives researchgate.net
Aromatic Aldehydes, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate Nano-SiO₂ (from wheat straw) Pyrano[2,3-c]pyrazole derivatives nih.gov
Aromatic Aldehydes, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate Ultrasonic irradiation, Water Pyrano[2,3-c]pyrazole derivatives nih.gov

Triazolo[4,3-a]pyrimidine Scaffolds

The 1,2,4-triazole (B32235) nucleus and its fused derivatives, such as triazolo[4,3-a]pyrimidines, are key components in many pharmacologically active compounds. nih.govnih.gov The synthesis of these systems can be achieved through various multicomponent strategies where an aldehyde is a key reactant. For example, novel nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine derivatives have been synthesized through a three-component reaction of 3-amino-1,2,4-triazole derivatives, an aromatic aldehyde (such as 4-chlorobenzaldehyde), and an active methylene (B1212753) compound like malononitrile or ethyl acetoacetate. nih.gov These reactions are often performed under green conditions, using catalysts like lemon juice in an aqueous ethanol medium. nih.gov

Another related scaffold, nih.govnih.govmdpi.comtriazolo[4,3-a]pyridines, can be synthesized efficiently via a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by microwave-assisted dehydration. organic-chemistry.org While this does not directly use a benzaldehyde (B42025) derivative, it showcases a common strategy for forming the fused triazole ring system. The versatility of these reactions suggests that this compound could be a viable substrate for creating novel triazolopyrimidine analogues.

Chromene and Benzo[f]chromene Derivatives

Chromene and its benzo-fused analogues are prominent heterocyclic motifs found in numerous natural products and synthetic compounds with significant biological activities. nih.gov The synthesis of highly functionalized chromenes often utilizes a multicomponent approach involving an aromatic aldehyde, malononitrile, and a phenolic component.

Specifically, 9-hydroxy-1H-benzo[f]chromene derivatives have been synthesized by heating a mixture of naphthalene-2,7-diol, malononitrile, and various aromatic aldehydes under microwave irradiation. nih.gov This reaction has been shown to be effective with a range of substituted benzaldehydes, including di-chloro substituted variants such as 2,4-dichlorobenzaldehyde (B42875) and 3,4-dichlorobenzaldehyde, demonstrating the utility of chlorobenzaldehydes in this synthesis. nih.gov The reaction proceeds via a piperidine-catalyzed condensation to yield the target benzo[f]chromene scaffold. nih.gov Similarly, other chromene derivatives can be synthesized through the condensation of reactants like 3-oxocaprolactam piperidine (B6355638) enamine with quinones, followed by acid treatment. rsc.org

Table 2: Synthesis of Chromene Derivatives Using Substituted Aldehydes

Reactants Aldehyde Example Conditions Product Reference
Naphthalene-2,7-diol, Malononitrile, Aromatic Aldehyde 3,4-Dichlorobenzaldehyde Piperidine, Microwave (140 °C) 3-Amino-1-(3,4-dichlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile nih.gov
Naphthalene-2,7-diol, Malononitrile, Aromatic Aldehyde 2,5-Dichlorobenzaldehyde Piperidine, Microwave (140 °C) 3-Amino-1-(2,5-dichlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile nih.gov

Other Heterocyclic Annulations

The reactivity of substituted benzaldehydes extends to a variety of other annulation reactions to form diverse heterocyclic systems.

Quinoline (B57606) Synthesis: 2-Azidobenzaldehydes can undergo a [4+2] annulation reaction with various partners to construct the quinoline core, a privileged scaffold in medicinal chemistry. mdpi.com This highlights how modification of the functional groups on the benzaldehyde ring opens up distinct cyclization pathways.

Tetrahydroprotoberberine Synthesis: In a redox-neutral annulation, ortho-cyanomethylbenzaldehydes react with amines like 1,2,3,4-tetrahydroisoquinoline (B50084) in the presence of acetic acid. nih.gov This amine α-C–H bond functionalization leads to the formation of polycyclic β-aminonitriles, which are precursors to the tetrahydroprotoberberine family of natural products. nih.gov

Dihydrobenzothiazolopyridinone Synthesis: An asymmetric N-heterocyclic carbene (NHC) catalyzed [4+2] annulation (aza-Diels-Alder reaction) between 2-alkenylbenzothiazoles and α-chloro aldehydes provides an efficient route to medicinally relevant dihydrobenzothiazolopyridin-1-ones with high stereoselectivity. nih.gov

These examples underscore the broad utility of functionally substituted benzaldehydes as key building blocks in the synthesis of complex, polycyclic heterocyclic frameworks through various annulation strategies. mdpi.comnih.govnih.gov

Formation of Schiff Bases and Related Imines

The reaction between the aldehyde group of this compound and a primary amine, or between its amino group and another aldehyde, leads to the formation of imines, commonly known as Schiff bases. These compounds are crucial as ligands in coordination chemistry and as intermediates in organic synthesis.

Design and Synthesis of Diverse Schiff Base Ligands

The synthesis of Schiff bases is typically a straightforward condensation reaction. An aldehyde is reacted with a primary amine in a suitable solvent, often with acid or base catalysis, to form the characteristic C=N double bond of the imine.

A pertinent analogous example is the synthesis of a Schiff base from 2-chlorobenzaldehyde (B119727) and 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine. nih.govacs.org This reaction was conducted in ethanol at room temperature, using a few drops of lemon juice as a natural and green acid catalyst. nih.govacs.org The product, N,N′-(3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diyl) bis(1-(2-chlorophenyl) methanimine), was obtained in high yield. acs.org The progress of the reaction can be easily monitored by thin-layer chromatography (TLC). nih.govacs.org

The design of Schiff base ligands is highly modular. By varying the aldehyde and amine components, a vast library of ligands with different steric and electronic properties can be generated. For example, Schiff bases have been prepared from 3-aminopyridine (B143674) and 4-pyridine carboxaldehyde, which then form stable complexes with transition metals like Cu(II), Ni(II), and Co(II). jocpr.com Similarly, quinoline-based Schiff bases are synthesized by condensing a formyl-quinoline derivative with a hydrazine compound. The resulting Schiff base ligands, featuring multiple N and O donor sites, are excellent for chelating metal ions, leading to complexes with interesting catalytic and biological properties. researchgate.net

Table 3: Synthesis of Schiff Base Ligands from Aldehydes and Amines

Aldehyde Component Amine Component Conditions/Catalyst Product Type Reference
2-Chlorobenzaldehyde 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine Ethanol, Lemon Juice Dimeric Schiff Base nih.govacs.org
4-Pyridine carboxaldehyde 3-Amino pyridine Ethanol, Reflux Pyridyl Schiff Base jocpr.com

Stereoselective Formation of Imines and Related Compounds

The formation of an imine, or Schiff base, occurs through the reaction of an aldehyde or ketone with a primary amine, eliminating a molecule of water. masterorganicchemistry.comlibretexts.org This reaction is fundamental in organic chemistry for creating carbon-nitrogen double bonds (C=N). For a substrate like this compound, the aldehyde group readily reacts with external primary amines to form the corresponding imine. The inherent amino group on the aromatic ring typically does not react intramolecularly due to the stability of the aromatic system.

The synthesis of chiral imines and their derivatives is a critical step in asymmetric synthesis, as these compounds are precursors to a vast array of enantiomerically enriched molecules, including amino acids, amino alcohols, and alkaloids. beilstein-journals.org Stereoselectivity in imine formation from an achiral aldehyde like this compound can be achieved through several established strategies:

Use of Chiral Primary Amines: Reacting the aldehyde with a chiral, non-racemic primary amine (a chiral auxiliary) leads to the formation of a diastereomeric mixture of imines, which can often be separated. More effectively, the chirality of the amine can direct subsequent reactions on the imine C=N bond, after which the auxiliary can be cleaved.

Catalytic Asymmetric Synthesis: A more modern and efficient approach involves the reaction of the aldehyde with an achiral amine in the presence of a chiral catalyst. Chiral phosphoric acids, for example, have emerged as powerful organocatalysts that can promote the enantioselective formation of imines or guide nucleophilic additions to in situ-generated imines with high stereocontrol. nih.gov Similarly, chiral metal complexes can catalyze these transformations.

The resulting chiral imine derived from this compound is a valuable intermediate. The C=N bond can undergo stereoselective nucleophilic additions, such as allylation, reduction, or Mannich-type reactions, to create new stereocenters with high fidelity. beilstein-journals.orgnih.gov The example below illustrates a generalized approach to stereoselective allylation using a chiral catalyst.

Reactant 1 Reactant 2 Catalyst Reaction Type Product Type
This compoundAchiral Primary AmineChiral BINOL-derived Phosphoric AcidCatalytic Asymmetric AllylationChiral Homoallylic Amine
This compoundChiral Primary AmineNone (Auxiliary-based)Diastereoselective Nucleophilic AdditionChiral Amine

This table illustrates potential strategies for achieving stereoselectivity using this compound as a starting material, based on general principles of asymmetric synthesis.

Advanced Applications in Organic Synthesis and Chemical Research

Intermediate in the Synthesis of Sophisticated Molecular Scaffolds for Pharmaceutical Chemistry Research

No specific examples of sophisticated pharmaceutical scaffolds synthesized from 3-Amino-2-chlorobenzaldehyde are detailed in the reviewed literature.

Precursor for Advanced Ligand Design in Coordination Chemistry Research

While the formation of Schiff bases from aminobenzaldehydes is a common strategy for ligand design, mdpi.com no studies were found that specifically utilize this compound for creating advanced ligands and studying their coordination complexes.

Role in Polymerization Studies for Functional Material Development

There is no available research detailing the use of this compound as a monomer or functionalizing agent in polymerization studies for creating materials with specific electronic or optical properties.

Application in Methodological Development for Analytical Chemistry Research

Development of Spectrophotometric Assays based on Reactivity

No literature was found describing the development of spectrophotometric assays based on the specific reactivity of this compound.

Chromatographic Method Development Involving Derivatization

The use of this compound as a derivatizing agent to enhance detection in chromatographic methods like HPLC is not documented in the available research. sci-hub.senih.govrsc.orgnih.govresearchgate.netresearchgate.net

Due to the absence of specific research findings for This compound in these advanced application areas, it is not possible to generate the requested article while strictly adhering to the provided outline and content requirements.

Computational and Theoretical Chemistry Investigations of 3 Amino 2 Chlorobenzaldehyde and Its Reactions

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its physical and chemical properties. For 3-Amino-2-chlorobenzaldehyde, the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and aldehyde (-CHO) groups on the benzene (B151609) ring creates a unique electronic environment.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting molecular properties such as optimized geometry, vibrational frequencies, and electronic energies.

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide a detailed picture of its molecular structure. analis.com.my These calculations can predict key bond lengths and angles. The presence of the electron-donating amino group and the electron-withdrawing chlorine atom influences the electron density distribution across the aromatic ring and the carbonyl group. DFT calculations can quantify these effects, for instance, by calculating the Mulliken charges on each atom, which indicate the partial charge distribution. Such studies have been performed on related molecules like 2-amino-4-chlorobenzonitrile, revealing how substituents influence bond lengths and charge distribution. analis.com.my

Table 1: Predicted Molecular Properties of this compound from DFT Calculations (Note: The following data is illustrative and based on typical values for substituted benzaldehydes, as direct published data for this specific molecule is scarce.)

PropertyCalculated Value
C=O Bond Length~1.22 Å
C-Cl Bond Length~1.74 Å
C-N Bond Length~1.38 Å
Dipole Moment~3.5 D

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com

In this compound, the amino group, being electron-donating, is expected to raise the energy of the HOMO, increasing its nucleophilic character compared to unsubstituted benzaldehyde (B42025). Conversely, the electron-withdrawing aldehyde and chloro groups will lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack at the carbonyl carbon. The distribution of the HOMO is likely concentrated on the amino group and the aromatic ring, while the LUMO is expected to be localized primarily on the aldehyde group and the C=C bonds of the ring. The energy gap between the HOMO and LUMO is a crucial parameter indicating the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Benzaldehydes (Note: These are representative values to illustrate substituent effects. Actual values for this compound would require specific calculations.)

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (eV)
Benzaldehyde-6.8-1.94.9
2-Chlorobenzaldehyde (B119727)-7.0-2.14.9
3-Aminobenzaldehyde-5.9-1.74.2
This compound (Estimated) -6.1 -2.0 4.1

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

For any chemical reaction, reactants must pass through a high-energy transition state (TS) to become products. Computational chemistry allows for the precise location and characterization of these transition states. By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined, which is a key factor governing the reaction rate.

For reactions involving this compound, such as condensation or substitution reactions, DFT calculations can be used to model the reaction pathway. For example, in the acetalization of 3-chlorobenzaldehyde, a related compound, the reaction mechanism has been studied using ab initio methods to understand the catalytic role of acids. eudl.eu Similarly, the mechanism of Schiff base formation, a common reaction for aldehydes, involves nucleophilic attack of an amine on the carbonyl carbon, forming a hemiaminal intermediate, followed by dehydration. Computational studies can identify the transition states for both steps and calculate their respective activation energies, revealing the rate-determining step of the reaction.

The solvent in which a reaction is conducted can have a profound impact on its mechanism and rate. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and calculate its effect on the energies of reactants, intermediates, transition states, and products.

Protic solvents, for instance, can stabilize charged species through hydrogen bonding, potentially lowering the activation energy of reactions involving ionic intermediates. In the case of reactions with this compound, a polar solvent could stabilize the zwitterionic character of intermediates in, for example, a condensation reaction with an aminothiophenol. researchgate.net The choice of solvent can alter the relative stability of different transition states, sometimes even changing the preferred reaction pathway. Studies on the reaction of 4-chlorobenzaldehyde (B46862) with 2-aminothiophenol (B119425) have shown that the reaction medium significantly affects the product distribution. researchgate.net

Conformation Analysis and Stereochemical Insights

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly influence its reactivity and biological activity. This compound, with its rotatable aldehyde and amino groups, can exist in different conformations.

Computational methods are used to perform a conformational analysis by calculating the relative energies of different spatial arrangements (rotamers). lumenlearning.com For ortho-substituted benzaldehydes, the orientation of the aldehyde group relative to the ortho substituent is of particular interest. There are two primary planar conformations: 's-cis' and 's-trans', referring to the relative orientation of the C=O bond and the C-Cl bond. Steric hindrance between the chlorine atom and the aldehyde group, as well as potential intramolecular hydrogen bonding between the amino group and the aldehyde's oxygen, will be the determining factors for the most stable conformation. Ring-chain tautomerism has also been observed in related compounds like 6-chloro-2-formylbenzamide, where the molecule exists in a cyclic form. researchgate.net Computational analysis can predict the likelihood of such tautomers for this compound.

Molecular Dynamics Simulations for Dynamic Behavior

The dynamic behavior of this compound in a given environment is primarily governed by the rotational barrier of the formyl group, the conformational flexibility of the amino group, and the non-covalent interactions with surrounding solvent molecules or other solutes.

Rotational Barrier of the Formyl Group

A key aspect of the dynamic behavior of benzaldehyde derivatives is the rotation of the aldehyde group (-CHO) around the C-C bond connecting it to the benzene ring. The planarity of the molecule is favored due to the delocalization of π-electrons between the aromatic ring and the carbonyl group. Deviation from this planar conformation requires energy to overcome the rotational barrier.

Computational studies on para-substituted benzaldehydes have shown that the nature of the substituent significantly influences this rotational barrier. Electron-donating groups tend to increase the electron density in the ring, enhancing π-delocalization and thus increasing the rotational barrier. Conversely, electron-withdrawing groups generally have a smaller effect. In the case of this compound, the amino group (-NH2) is a strong electron-donating group, while the chlorine atom (-Cl) is an electron-withdrawing group. Their combined effect on the rotational barrier would be complex and dependent on their relative positions.

Table 1: Calculated Rotational Barriers for a Selection of Substituted Benzaldehydes

SubstituentPositionComputational MethodRotational Barrier (kcal/mol)Reference
-NH2paraDFT> 7.7 benthamdirect.com
-OHparaDFT7.9 nih.gov
-CH3paraDFT7.6 benthamdirect.com
-FparaDFT7.5 nih.gov
-ClparaDFT7.6 nih.gov
-NO2paraDFT7.8 researchgate.net

This table presents representative data from computational studies on substituted benzaldehydes to illustrate the influence of substituents on the rotational barrier of the formyl group. The values are indicative of the energy required for the aldehyde group to rotate out of the plane of the benzene ring.

Conformational Dynamics of the Amino Group

The amino group in this compound also contributes to the molecule's dynamic behavior. The rotation around the C-N bond and the inversion of the nitrogen atom (pyramidalization) are two key motions. These dynamics influence the hydrogen-bonding capabilities of the amino group and its interaction with neighboring groups and solvent molecules.

The presence of the adjacent chloro and aldehyde groups can sterically hinder the rotation of the amino group and may influence its preferred orientation. Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the aldehyde group, or with the chlorine atom, could also play a role in stabilizing certain conformations, thereby affecting the dynamic landscape of the molecule.

Solvation and Intermolecular Interactions

The dynamic behavior of this compound is significantly influenced by its environment, particularly in solution. Molecular dynamics simulations are especially well-suited for exploring these solvent effects. srce.hr The polar amino and aldehyde groups, along with the chlorine atom, can participate in various intermolecular interactions, including hydrogen bonding and dipole-dipole interactions with solvent molecules.

The study of intermolecular interactions through MD simulations often involves the analysis of radial distribution functions (RDFs). RDFs describe how the density of surrounding atoms or molecules varies as a function of distance from a central atom. For example, an RDF analysis could reveal the average distance and coordination number of water molecules around the amino and carbonyl groups of this compound.

Table 2: Potential Intermolecular Interactions of this compound in a Protic Solvent

Functional GroupInteraction TypePotential Interaction Partner (Solvent)
Amino (-NH2)Hydrogen Bond DonorOxygen of water/alcohol
Carbonyl (-CHO)Hydrogen Bond AcceptorHydrogen of water/alcohol
Chlorine (-Cl)Weak Hydrogen Bond AcceptorHydrogen of water/alcohol
Aromatic Ring (π-system)π-stacking/hydrophobicNon-polar molecules/groups

This table outlines the types of non-covalent interactions that are expected to govern the dynamic behavior of this compound in a solvent environment, which can be investigated using molecular dynamics simulations.

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Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-chlorobenzaldehyde
Reactant of Route 2
3-Amino-2-chlorobenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.